molecular formula C5H6F3NS B6316134 4-(Trifluoromethylthio)butyronitrile, 97% CAS No. 1301738-80-6

4-(Trifluoromethylthio)butyronitrile, 97%

Cat. No. B6316134
CAS RN: 1301738-80-6
M. Wt: 169.17 g/mol
InChI Key: NGCVKGPZOAAPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethylthio)butyronitrile, 97% (4-TMBN) is a compound belonging to the class of organic compounds known as nitriles. It is a colorless, volatile liquid with a pungent odor. 4-TMBN is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a solvent in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)butyronitrile, 97% is still not fully understood. It is believed that the compound reacts with other molecules to form new compounds, which can then be used as starting materials in organic synthesis. It is also believed that the compound can act as a catalyst in polymerization reactions, and can be used to solubilize other compounds in solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Trifluoromethylthio)butyronitrile, 97% are not well understood. It is known that the compound is volatile and can be irritating to the skin, eyes, and respiratory tract. In addition, it is believed that prolonged exposure to 4-(Trifluoromethylthio)butyronitrile, 97% can cause liver and kidney damage.

Advantages and Limitations for Lab Experiments

4-(Trifluoromethylthio)butyronitrile, 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also a volatile liquid, making it easy to use in a variety of laboratory applications. However, the compound is also toxic and can be irritating to the skin, eyes, and respiratory tract. It should be used with caution and appropriate safety measures should be taken.

Future Directions

There are several potential future directions for research on 4-(Trifluoromethylthio)butyronitrile, 97%. These include further research into its biochemical and physiological effects, as well as its potential applications in organic synthesis and polymerization. Additionally, further research into the mechanism of action of 4-(Trifluoromethylthio)butyronitrile, 97% could lead to the development of new and improved methods for its synthesis and use in laboratory experiments. Finally, research into the environmental impacts of 4-(Trifluoromethylthio)butyronitrile, 97% could lead to the development of more sustainable methods for its production and use.

Synthesis Methods

4-(Trifluoromethylthio)butyronitrile, 97% can be synthesized by a number of methods. One of the most common methods is the reaction of 2-bromo-4-trifluoromethylthiophenol with sodium cyanide in an aqueous solution. The reaction produces a mixture of 4-(Trifluoromethylthio)butyronitrile, 97% and 2-bromo-4-trifluoromethylthiophenol cyanohydrin, which can be separated by distillation.

Scientific Research Applications

4-(Trifluoromethylthio)butyronitrile, 97% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent in chromatography. It is also used as a starting material in the synthesis of a variety of organic compounds.

properties

IUPAC Name

4-(trifluoromethylsulfanyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NS/c6-5(7,8)10-4-2-1-3-9/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCVKGPZOAAPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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